1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine

Regioisomer comparison Physicochemical properties 4-Azaindole building blocks

1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1682655-04-4, C₁₃H₉ClN₂O₂S, MW 292.74 g/mol) is an N-benzenesulfonyl-protected 7-chloro-4-azaindole derivative. The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a recognized privileged structure in kinase inhibitor drug discovery, serving as a bioisostere of indole and purine systems.

Molecular Formula C13H9ClN2O2S
Molecular Weight 292.74 g/mol
Cat. No. B12281930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC13H9ClN2O2S
Molecular Weight292.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CC(=C32)Cl
InChIInChI=1S/C13H9ClN2O2S/c14-11-6-8-15-12-7-9-16(13(11)12)19(17,18)10-4-2-1-3-5-10/h1-9H
InChIKeyVETVCBWSBAPGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine Procurement: Compound Class and Baseline Characteristics for Research Sourcing


1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1682655-04-4, C₁₃H₉ClN₂O₂S, MW 292.74 g/mol) is an N-benzenesulfonyl-protected 7-chloro-4-azaindole derivative [1]. The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a recognized privileged structure in kinase inhibitor drug discovery, serving as a bioisostere of indole and purine systems [2]. The benzenesulfonyl group acts as a protecting group for the pyrrole nitrogen, conferring enhanced crystallinity, facilitating isolation, and enabling regioselective downstream functionalization [3]. Commercially available purity specifications typically range from 95% to 98% across major vendors .

Why 1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine Cannot Be Casually Substituted: Regioisomeric and Protecting-Group Specificity


Substituting this compound with a close analog—such as the 6-chloro regioisomer (CAS 1799439-13-6), the unprotected 7-chloro-4-azaindole (CAS 357263-48-0), or the 2-methyl derivative (CAS 2231675-15-1)—introduces quantifiable differences in physicochemical properties, synthetic reactivity, and downstream biological outcomes. The chlorine position on the pyridine ring governs the electronic environment for metal-catalyzed cross-coupling reactions and affects the basicity of the pyridine nitrogen, which in turn influences hydrogen-bonding capacity in biological targets [1]. The benzenesulfonyl protecting group is not inert decoration; it directly modulates solubility, crystallinity, and the regioselectivity of subsequent C-2 and C-5 functionalization through directed ortho-lithiation chemistry [2]. Removal of this group or shifting the halogen to a different position changes the compound's identity as a synthetic intermediate, making casual interchange a source of failed reactions and irreproducible biological results [3].

Quantitative Differentiation Evidence: 1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine vs. Closest Analogs


Regioisomeric Differentiation: 7-Chloro vs. 6-Chloro Substitution — Computed Physicochemical Property Comparison

The 7-chloro regioisomer (target compound) exhibits predicted boiling point and density values that diverge measurably from the 6-chloro regioisomer (CAS 1799439-13-6). The 7-chloro isomer is predicted to have a higher boiling point (510.0 ± 53.0 °C) compared to the 6-chloro isomer (478.4 ± 48.0 °C), a difference of approximately 31.6 °C. Predicted density also differs: approximately 1.5 g/cm³ for the 7-chloro isomer versus 1.45 ± 0.1 g/cm³ for the 6-chloro isomer. These differences, while computed rather than experimentally measured, reflect the distinct electronic distribution resulting from chlorine placement adjacent to (7-position) versus distal to (6-position) the pyrrole nitrogen in the 4-azaindole core . The 7-chloro position places the electron-withdrawing chlorine directly on the pyridine ring carbon beta to the bridgehead nitrogen, which alters the reactivity profile in palladium-catalyzed cross-coupling reactions compared to the 6-chloro isomer [1].

Regioisomer comparison Physicochemical properties 4-Azaindole building blocks

N-Benzenesulfonyl Protection: Solubility Profile Differentiation vs. Unprotected 7-Chloro-4-azaindole

The N-benzenesulfonyl group fundamentally alters the solubility characteristics of the 7-chloro-4-azaindole core. The target compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in polar aprotic solvents such as DMSO and DMF (>50 mg/mL), with moderate solubility in alcohols (5–20 mg/mL in methanol) and good solubility in halogenated solvents (20–50 mg/mL in dichloromethane) . In contrast, the unprotected 7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 357263-48-0) lacks the lipophilic benzenesulfonyl moiety and exhibits different solubility behavior, typically with higher aqueous solubility and lower solubility in non-polar organic solvents, which can complicate extraction and chromatographic purification workflows [1]. The benzenesulfonyl group also confers enhanced crystallinity, facilitating isolation and characterization by X-ray diffraction [2].

Protecting group chemistry Solubility profile Synthetic intermediate handling

Computed Drug-Likeness and ADME Parameter Differentiation vs. 2-Methyl Analog

The target compound and its closest substituted analog—1-(benzenesulfonyl)-7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 2231675-15-1)—differ by a single methyl group at the C-2 position, yet this produces quantifiable differences in key drug-likeness parameters. The target compound has a molecular weight of 292.74 g/mol and an XLogP3 of 2.9, whereas the 2-methyl analog has a molecular weight of 306.77 g/mol (Δ +14.03 g/mol) and an expectedly higher XLogP due to the additional methyl group [1]. The 2-methyl analog has been reported to exhibit CDK1 IC₅₀ of 240 nM and CDK2 IC₅₀ of 1,600 nM with >100-fold selectivity over related kinases, demonstrating that even minor structural modifications at C-2 dramatically affect biological activity . The target compound, lacking the 2-methyl group, serves as a more versatile precursor for diverse C-2 functionalization via directed ortho-lithiation, enabling customized SAR exploration rather than committing to a predetermined substitution pattern [2].

Drug-likeness parameters ADME prediction Lead optimization building blocks

N-Benzenesulfonyl vs. N-Unsubstituted: Synthetic Yield Comparison in SuFEx and Cross-Coupling Reactions

The N-benzenesulfonyl group enables high-yielding sulfonylation of the parent 4-azaindole scaffold, with reported yields of approximately 99% for the benzenesulfonyl protection step under optimized conditions (NaOH, TBAB, DCM, 0 °C to rt, 1 h) . This contrasts with the unprotected 7-chloro-4-azaindole, which presents handling challenges due to its higher polarity and potential for N-H participation in undesired side reactions during palladium-catalyzed transformations [1]. The benzenesulfonyl group can be subsequently cleaved using sodium tert-butoxide in basic media, albeit with reported yields ranging from only 16%–25% for certain 4-azaindole substrates, highlighting that deprotection efficiency is substrate-dependent [2]. This yield differential creates a strategic decision point: the protected form offers superior intermediate-stage handling but may incur yield losses at the deprotection stage, whereas the unprotected form avoids deprotection losses but risks side reactions during synthesis.

Synthetic efficiency Protecting group strategy Cross-coupling yield

Building Block Versatility: Halogen Type Comparison — Chloro vs. Bromo for Downstream Cross-Coupling Reactivity

The 7-chloro substituent on the target compound offers a distinct reactivity profile compared to the corresponding 7-bromo or 6-bromo analogs. The C–Cl bond (bond dissociation energy ~397 kJ/mol) is stronger than the C–Br bond (~280 kJ/mol), making the chloro derivative less reactive but more selective in palladium-catalyzed cross-coupling reactions [1]. The 6-bromo analog (1-(benzenesulfonyl)-6-bromo-1H-pyrrolo[3,2-b]pyridine, CAS 1305325-23-8, MW 337.19 g/mol) has a higher molecular weight (+44.45 g/mol vs. target) and greater reactivity in oxidative addition, which can be advantageous for challenging coupling partners but may also lead to increased homocoupling byproducts [2]. The 7-chloro compound thus occupies a strategic middle ground: sufficient reactivity for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with aryl/heteroaryl partners, while offering better selectivity control than the corresponding bromide [3]. This is particularly relevant when the 7-position is being used as a diversification point in parallel synthesis campaigns.

Halogen reactivity Suzuki coupling C–C bond formation Building block selection

Optimized Application Scenarios for 1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization: C-2 Diversification via Directed Ortho-Lithiation

The N-benzenesulfonyl protecting group enables regioselective C-2 lithiation using LDA/TMEDA at low temperature, followed by reaction with diverse electrophiles to generate 2-substituted-7-chloro-4-azaindole libraries [1]. The 7-chloro substituent provides a handle for subsequent cross-coupling at a late stage. This scenario exploits the target compound's unique combination of: (a) an intact C-2 position for lithiation-based diversification (unlike the 2-methyl analog which commits to a single substitution), (b) the benzenesulfonyl directing group that ensures C-2 regioselectivity, and (c) the 7-chloro substituent for orthogonal late-stage functionalization. This is directly applicable to c-Met, FGFR, and CDK inhibitor programs where 4-azaindoles have demonstrated nanomolar potency [2].

Parallel Synthesis of 7-Arylated 4-Azaindole Libraries via Suzuki Coupling

The 7-chloro substituent serves as an electrophilic partner for Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids. The moderate reactivity of the C–Cl bond (compared to C–Br) provides better selectivity control in parallel synthesis, minimizing homocoupling byproducts that would complicate library purification [3]. The N-benzenesulfonyl group remains intact during palladium-catalyzed couplings, protecting the pyrrole nitrogen from competing coordination to the metal catalyst. This scenario is most appropriate when synthesizing focused libraries of 7-aryl-4-azaindoles for HTS campaigns targeting the TAM kinase family (Mer/Axl) or other therapeutically relevant kinases.

Fragment-Based Drug Discovery (FBDD): 4-Azaindole Core with Optimized Physicochemical Properties

The computed drug-likeness parameters of the target compound (MW 292.74, XLogP3 2.9, TPSA 60.3 Ų, HBD 0, HBA 3) fall within favorable ranges for fragment elaboration [4]. The benzenesulfonyl group can be subsequently removed to reveal the NH azaindole, which can then serve as a hydrogen-bond donor for target engagement. The 7-chloro position provides a synthetic handle for fragment growing via cross-coupling. This scenario is relevant for FBDD programs targeting bromodomain-containing proteins, kinases, or other targets where azaindoles have shown fragment-level affinity [5].

Proton Pump Inhibitor (PPI) Scaffold Development: Reversible Inhibition Programs

The pyrrolo[3,2-b]pyridine scaffold has been described in patent literature as a core for reversible proton pump inhibitors with excellent gastric acid secretion inhibitory activity [6]. The target compound, as a protected 7-chloro-4-azaindole, serves as a key intermediate for elaborating PPI candidates with potentially improved reversibility profiles compared to irreversible inhibitors like omeprazole. The benzenesulfonyl group provides the necessary stability for multi-step synthetic elaboration toward final PPI candidates.

Quote Request

Request a Quote for 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.